An In-Depth Technical Guide to the Core Mechanism of Action of Feprosidnine
An In-Depth Technical Guide to the Core Mechanism of Action of Feprosidnine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1][2] Structurally classified as a mesoionic sydnone (B8496669) imine, it is related to another Russian-developed drug, mesocarb.[1][2] While its precise, complete mechanism of action has not been fully elucidated in publicly available English-language literature, it is recognized as a compound with a multifactorial pharmacological profile.[1][2][3] This guide provides a comprehensive overview of the known and proposed mechanisms of action of Feprosidnine, drawing from available data and the pharmacology of related compounds. It is intended to serve as a technical resource for researchers and professionals in drug development. The primary established effects of Feprosidnine include reversible monoamine oxidase (MAO) inhibition, along with modulatory actions on cholinergic, adrenergic, and opioid systems.[1][2][3] Furthermore, as a sydnone imine derivative, it is proposed to act as a nitric oxide (NO) donor.[1][2][4]
Core Pharmacological Profile: A Multi-Targeted Approach
Feprosidnine's complex psychostimulant and antidepressant effects are believed to arise from its interaction with several key neurotransmitter systems.[1] The relative contribution of each of these actions to its overall clinical profile is an area that warrants further investigation.
Monoamine Oxidase (MAO) Inhibition
A central feature of Feprosidnine's mechanism is its role as a reversible inhibitor of monoamine oxidase (MAO).[1] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). By inhibiting MAO, Feprosidnine increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant and psychostimulant effects. The reversibility of this inhibition is a key characteristic, suggesting a lower potential for certain adverse effects, such as the "cheese effect" associated with irreversible MAOIs.[5]
Quantitative Data Summary: Monoamine Oxidase Inhibition
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| Feprosidnine | MAO-A, MAO-B | Not Available | Not Available | - |
| Clorgyline | MAO-A | IC50: 2.99 nM | MAO-A selective | [6] |
| Deprenyl (Selegiline) | MAO-B | IC50: 7.04 nM | MAO-B selective | [6] |
| Harmaline | MAO-A | IC50: 2.3 nM | MAO-A selective | [4] |
| Lazabemide | MAO-B | IC50: 18 nM | MAO-B selective | [4] |
Adrenergic System Modulation
Feprosidnine is reported to have adrenergic actions, contributing to its stimulant effects.[1][2] This likely involves mechanisms that increase the availability of norepinephrine in the synapse. This could be a secondary effect of MAO inhibition or may involve direct or indirect interactions with adrenergic receptors or transporters. Adrenergic drugs can mimic the effects of epinephrine (B1671497) and norepinephrine, leading to increased heart rate, blood pressure, and alertness.[7]
Cholinergic System Interaction
Cholinergic effects of Feprosidnine have been noted, although the specific interactions with nicotinic or muscarinic receptors are not well-defined in the available literature.[1][2] The cholinergic system is integral to cognitive functions such as learning and memory, and its modulation can contribute to the psychostimulant profile of a drug.[8][9]
Opioid System Activity
An intriguing aspect of Feprosidnine's pharmacology is its reported interaction with the opioid system.[1][2] The nature of this interaction, whether it is agonistic or antagonistic and at which opioid receptor subtypes (mu, delta, or kappa), is not specified. Opioid systems are involved in analgesia, mood regulation, and reward pathways.[10]
Quantitative Data Summary: Opioid Receptor Binding
Direct binding affinity data (Ki values) for Feprosidnine at opioid receptors are not available. The following table provides examples of Ki values for known opioid receptor ligands.
| Compound | Receptor | Ki (nM) | Activity | Reference |
| Feprosidnine | Mu, Delta, Kappa | Not Available | Not Available | - |
| DAMGO | Mu | 3.24 | Agonist | [11] |
| DPDPE | Delta | ~5 | Agonist | [12] |
| Dynorphin A | Kappa | - | Agonist | [13] |
| Naltrexone | Mu, Delta, Kappa | Antagonist | Antagonist | [14] |
Nitric Oxide (NO) Donation
As a sydnone imine, Feprosidnine belongs to a class of compounds known to be nitric oxide (NO) donors.[4][14] NO is a unique signaling molecule with a wide range of physiological roles, including vasodilation and neuromodulation. The release of NO from sydnone imines can occur under physiological conditions and may contribute to the overall pharmacological effects of Feprosidnine.[4]
Experimental Protocols for Elucidating the Mechanism of Action
The following section outlines the detailed methodologies for key experiments that would be employed to quantitatively characterize the multifaceted mechanism of action of Feprosidnine.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) and selectivity of Feprosidnine for MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: A non-selective substrate like kynuramine (B1673886) or selective substrates such as serotonin for MAO-A and benzylamine (B48309) for MAO-B.
-
Assay Principle: A continuous spectrophotometric or fluorometric assay is commonly used. The enzymatic reaction produces a product that can be detected by a change in absorbance or fluorescence.
-
Procedure:
-
Prepare a series of dilutions of Feprosidnine.
-
In a 96-well plate, add the enzyme, Feprosidnine dilutions, and a suitable buffer.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each Feprosidnine concentration.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Feprosidnine concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. Selectivity is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A).
-
Reversibility Assay: To confirm the reversible nature of inhibition, a dialysis method can be employed where the enzyme-inhibitor complex is dialyzed, and the recovery of enzyme activity is measured.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Feprosidnine for a panel of receptors, including adrenergic, cholinergic, and opioid receptor subtypes.
Methodology:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Prazosin for α1-adrenergic, [3H]QNB for muscarinic, [3H]DAMGO for mu-opioid).
-
Assay Principle: A competitive binding assay where Feprosidnine competes with the radioligand for binding to the receptor.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Feprosidnine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The IC50 value (concentration of Feprosidnine that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nitric Oxide (NO) Release Assay
Objective: To quantify the release of nitric oxide from Feprosidnine under physiological conditions.
Methodology:
-
Detection Method: A common method is the use of a nitric oxide-sensitive electrode or a chemiluminescence-based NO analyzer.
-
Procedure:
-
Prepare a solution of Feprosidnine in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Place the NO-sensitive electrode in the solution and monitor the real-time release of NO.
-
Alternatively, inject the Feprosidnine solution into the reaction chamber of a chemiluminescence analyzer, which detects the reaction of NO with ozone.
-
-
Data Analysis: The concentration of NO released over time is recorded. The rate and total amount of NO released can be calculated from this data.
Conclusion
Feprosidnine presents a complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism appears to be reversible monoamine oxidase inhibition, which, in concert with its effects on the adrenergic, cholinergic, and potentially opioid systems, as well as its capacity for nitric oxide donation, contributes to its unique psychostimulant and antidepressant properties. A significant gap in the current understanding of Feprosidnine is the lack of publicly available, quantitative data on its interactions with these various targets. The experimental protocols outlined in this guide provide a framework for future research to quantitatively elucidate the intricate mechanism of action of this sydnone imine derivative. Such studies are crucial for a complete understanding of its therapeutic potential and for the development of novel compounds with similar multi-target profiles.
References
- 1. Feprosidnine - Wikipedia [en.wikipedia.org]
- 2. Feprosidnine [bionity.com]
- 3. Feprosidnine [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug interactions with reversible monoamine oxidase-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypothesis-Driven Medication Discovery for the Treatment of Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenergic Drugs: Types, Uses, and Effects [healthline.com]
- 8. Cholinergic Functioning in Stimulant Addiction: Implications for Medications Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinergic functioning in stimulant addiction: implications for medications development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reward Processing by the Opioid System in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of amphetamine and sydnocarb on dopamine release and free radical generation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sydnone Imines as a New Class of Promising Plant Growth and Stress Tolerance Modulators—A First Experimental Structure–Activity Overview [mdpi.com]
